molecular formula C17H18O5 B11951302 6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid CAS No. 94753-16-9

6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid

Katalognummer: B11951302
CAS-Nummer: 94753-16-9
Molekulargewicht: 302.32 g/mol
InChI-Schlüssel: KKHOCXPWZHHXOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield additional carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Wirkmechanismus

The mechanism by which 6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 6,7,8,8A,9,10-Hexahydro-2-methoxyphenanthrene-7,8-dicarboxylic acid include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This makes it particularly interesting for applications requiring precise control over reactivity and interactions with other molecules .

Eigenschaften

CAS-Nummer

94753-16-9

Molekularformel

C17H18O5

Molekulargewicht

302.32 g/mol

IUPAC-Name

7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene-1,2-dicarboxylic acid

InChI

InChI=1S/C17H18O5/c1-22-10-3-5-11-9(8-10)2-4-13-12(11)6-7-14(16(18)19)15(13)17(20)21/h3,5-6,8,13-15H,2,4,7H2,1H3,(H,18,19)(H,20,21)

InChI-Schlüssel

KKHOCXPWZHHXOR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C3=CCC(C(C3CC2)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.